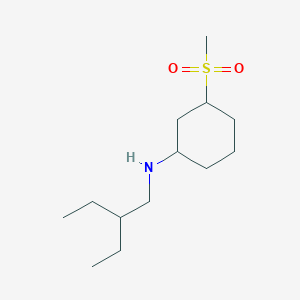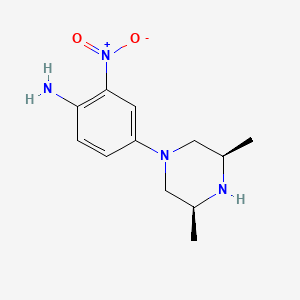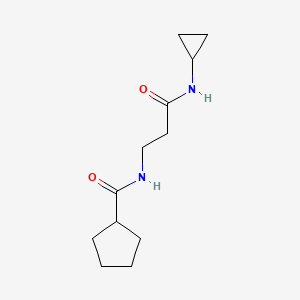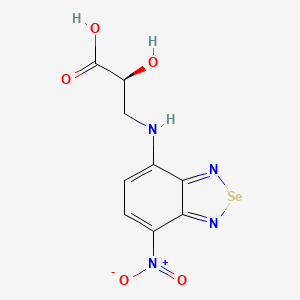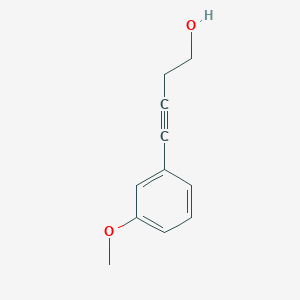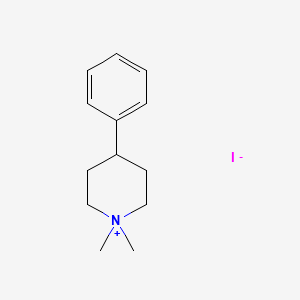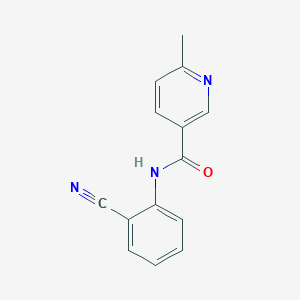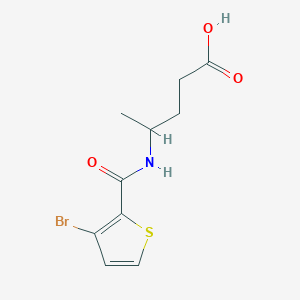
4-(3-Bromothiophene-2-carboxamido)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromothiophene-2-carboxamido)pentanoic acid is an organic compound with the molecular formula C10H12BrNO3S. This compound is part of the thiophene family, which is known for its sulfur-containing five-membered ring structure. The presence of a bromine atom and a carboxamido group in the thiophene ring makes this compound particularly interesting for various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromothiophene-2-carboxamido)pentanoic acid typically involves the bromination of thiophene followed by carboxylation and amidation reactions. One common method starts with 3-bromothiophene, which undergoes a carboxylation reaction to form 3-bromothiophene-2-carboxylic acid. This intermediate is then reacted with pentanoic acid and an amine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromothiophene-2-carboxamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Bromothiophene-2-carboxamido)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 4-(3-Bromothiophene-2-carboxamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamido group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromothiophene-2-carboxylic acid: Similar structure but lacks the pentanoic acid moiety.
4-Bromo-3-thiophenecarboxylic acid: Similar brominated thiophene structure but different functional groups.
2-Acetyl-3-bromothiophene: Contains an acetyl group instead of a carboxamido group
Uniqueness
4-(3-Bromothiophene-2-carboxamido)pentanoic acid is unique due to the presence of both a bromine atom and a carboxamido group on the thiophene ring, along with a pentanoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H12BrNO3S |
|---|---|
Poids moléculaire |
306.18 g/mol |
Nom IUPAC |
4-[(3-bromothiophene-2-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C10H12BrNO3S/c1-6(2-3-8(13)14)12-10(15)9-7(11)4-5-16-9/h4-6H,2-3H2,1H3,(H,12,15)(H,13,14) |
Clé InChI |
RDEDHGFYEMAVLP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)O)NC(=O)C1=C(C=CS1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


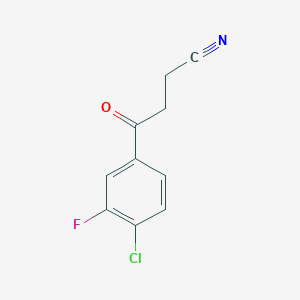
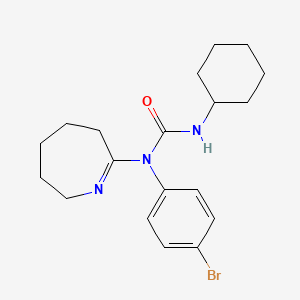
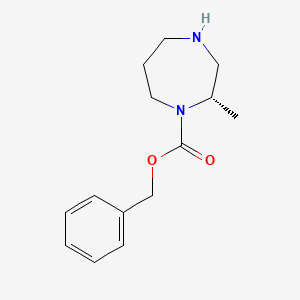
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
